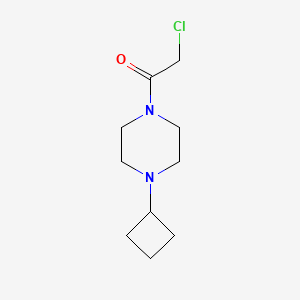
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C9H19BO3 . It is used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Molecular Structure Analysis
The molecular weight of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is 186.06 . The InChI string is1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 . Chemical Reactions Analysis
“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes .Physical And Chemical Properties Analysis
The compound is a liquid with a boiling point of 73 °C at 15 mmHg . It has a density of 0.912 g/mL at 25 °C . The refractive index is 1.409 (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : This compound and its derivatives have been synthesized and characterized by various spectroscopic techniques like FT-IR, NMR, and MS. The crystal structures were confirmed through X-ray diffraction and compared with DFT calculations, revealing consistency between the molecular structures optimized by DFT and those determined by X-ray single crystal diffraction (Wu et al., 2021).
Molecular Structure and Physicochemical Properties : Research involving this compound includes investigating its molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties. These studies are crucial for understanding its reactivity and potential applications in various fields (Huang et al., 2021).
Applications in Detection and Protection
Fluorescence Probes for Hydrogen Peroxide Detection : Derivatives of this compound have been used in creating boronate ester fluorescence probes. These probes are designed for the detection of hydrogen peroxide (H2O2), showing potential in biological and chemical sensing applications (Lampard et al., 2018).
Cytoprotection Against Oxidative Stress : Some derivatives of this compound, like BSIH, have been studied for their potential in sequestering iron(III) and inhibiting iron-catalyzed oxidative damage in cells. This suggests applications in protecting cells under oxidative stress, which is significant in medical and biological research (Wang & Franz, 2018).
Chemical Synthesis and Reactions
Pd-Catalyzed Borylation : Studies show the successful use of this compound in Pd-catalyzed borylation reactions. This is important in the synthesis of various (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, highlighting its role in advanced organic synthesis (Takagi & Yamakawa, 2013).
Microwave-Assisted Synthesis : The compound has been utilized in microwave-assisted synthesis, demonstrating its efficiency in creating diverse chemical structures like heteroaryl-linked benzimidazoles (Rheault et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is arenes . Arenes are a type of organic compound characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds. The unique electronic structure of arenes makes them highly stable and important in many chemical reactions.
Mode of Action
This compound acts as a reagent to borylate arenes . Borylation is a chemical process that introduces a boron atom into a molecule. The boron atom can then be used as a handle for further chemical transformations, enabling the synthesis of complex molecules from simpler precursors.
Biochemical Pathways
The borylation of arenes is a key step in many synthetic pathways, particularly in the generation of conjugated copolymers . These copolymers have applications in various fields, including the development of optoelectronic materials.
Result of Action
The borylation of arenes by this compound can lead to the synthesis of various intermediates for generating conjugated copolymers . These copolymers can have a variety of properties, depending on the specific arenes used and the conditions of the reaction.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction it catalyzes is sensitive to moisture , indicating that it should be stored and used under dry conditions. Furthermore, its boiling point is 80 °C at 5 mmHg , suggesting that it is stable under normal conditions but can be volatilized under reduced pressure.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(2)19-14-8-7-13(9-12(14)10-18)17-20-15(3,4)16(5,6)21-17/h7-9,11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYNFQZHNNZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137831 | |
| Record name | 2-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258440-84-4 | |
| Record name | 2-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258440-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)
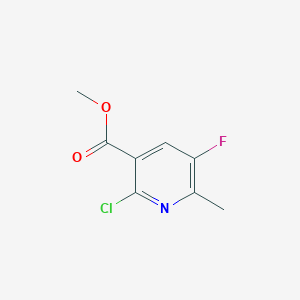

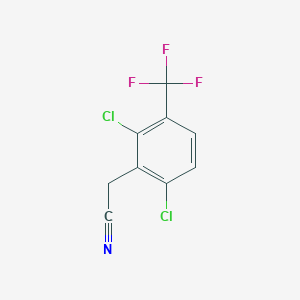
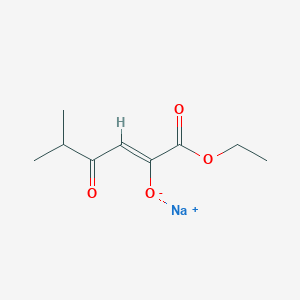
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

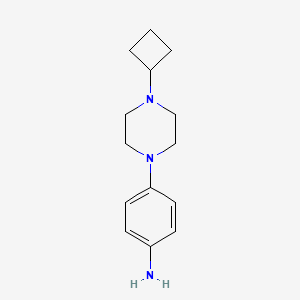
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)

